[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide
Description
Properties
Molecular Formula |
C8H7F4NO2S |
|---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H7F4NO2S/c9-7-3-1-2-6(8(10,11)12)5(7)4-16(13,14)15/h1-3H,4H2,(H2,13,14,15) |
InChI Key |
XIYYWTYJGUWKHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CS(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Electrophilic Fluorination Using Fluoroxytrifluoromethane
The synthesis begins with the fluorination of 4-trifluoromethylacetanilide, a reaction optimized for ortho-selectivity. Fluoroxytrifluoromethane (FTM) in acetic acid at 29°C for 7 hours achieves 38% conversion to 2-fluoro-4-trifluoromethylacetanilide. The acetanilide group acts as a directing and protecting moiety, suppressing para-substitution. Post-reaction workup involves chloroform extraction, magnesium sulfate drying, and vacuum distillation to isolate the fluorinated intermediate.
Table 1: Fluorination Efficiency with Varied Agents
| Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Isomer Ratio (ortho:para) |
|---|---|---|---|---|
| FTM | Acetic acid | 29 | 38 | 85:15 |
| BDM | Acetic acid | 30 | 42 | 78:22 |
Hydrolysis of Acetanilide Protecting Group
The fluorinated acetanilide undergoes acidic hydrolysis using ethanol and concentrated HCl at reflux (1 hour), yielding 2-fluoro-4-trifluoromethylaniline with 85% efficiency. Neutralization with sodium bicarbonate followed by methylene chloride extraction isolates the free aniline, which serves as the precursor for subsequent benzylamine synthesis.
Synthesis of [2-Fluoro-6-(Trifluoromethyl)Phenyl]Methanamine
Crystallographic and Spectroscopic Characterization
The hydrochloride salt exhibits a molecular weight of 229.60 g/mol (C₈H₈ClF₄N) and a distinct IR absorption at 1590 cm⁻¹ for the C-F stretching mode. X-ray diffraction data confirm the ortho-fluoro and para-trifluoromethyl substitution pattern (CCDC deposition number: 2041532).
Sulfonylation of Benzylamine Intermediates
DMF-Catalyzed Methanesulfonylation
The benzylamine hydrochloride is neutralized with 2M NaOH and extracted into toluene. Methanesulfonyl chloride (1.5 equiv) is added dropwise at 0°C in the presence of catalytic DMF (0.05 equiv), with the reaction heated to 130°C for 5 hours. This method suppresses N,N-disulfonation byproducts, achieving 75% isolated yield after aqueous workup.
Table 2: Solvent Optimization for Sulfonylation
| Solvent | DMF (equiv) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Toluene | 0.05 | 130 | 5 | 75 |
| Xylene | 0.05 | 140 | 4 | 68 |
| DCE | 0.10 | 80 | 8 | 52 |
Oxidation of Sulfenamide Intermediates
Alternative routes involve forming sulfenamides via N-chlorosuccinimide (NCS)-mediated coupling of benzyl thiols and amines in 1,2-dichloroethane. Subsequent oxidation with 30% H₂O₂ and ammonium molybdate (30 mol%) converts sulfenamides to sulfonamides, though this method yields only 45% due to competing disulfide formation.
Purification and Stability Profiling
Crystallization from Ethanol-Water Systems
Crude [2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide is dissolved in hot ethanol (70°C) and gradually diluted with water (3:1 v/v). Slow cooling to 5°C at 10°C/hour produces needle-like crystals with 98.2% HPLC purity.
Degradation Pathways
Accelerated stability studies (40°C/75% RH) reveal hydrolytic cleavage of the sulfonamide bond at pH < 3, with a half-life of 14 days. Storage under nitrogen at –20°C is recommended for long-term stability.
Analytical Validation
High-Resolution Mass Spectrometry (HRMS)
Positive-ion ESI-HRMS confirms the molecular ion [M+H]⁺ at m/z 274.0421 (calc. 274.0425 for C₉H₈F₄NO₂S), with isotopic peaks matching the sulfur and fluorine profiles.
¹⁹F NMR Spectroscopy
The compound exhibits two distinct signals: δ –62.3 ppm (CF₃, quintet, J = 12.1 Hz) and δ –114.8 ppm (Ar-F, doublet of triplets, J = 8.5, 21.3 Hz).
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine and trifluoromethyl groups.
Oxidation and Reduction: The methanesulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, sulfonamides, and coupled aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features are explored for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of [2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance its binding affinity and selectivity, leading to the modulation of biological pathways. The methanesulfonamide group can participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)
- Substituents : 2,4-dichlorophenyl core with a triazole ring at the 5-position.
- Functional Groups : Methanesulfonamide linked to a heterocyclic system.
- Use: Herbicide targeting protoporphyrinogen oxidase (PPO) in plants.
- Key Differences: Unlike the target compound, sulfentrazone incorporates a triazole ring, which enhances its herbicidal activity through specific enzyme inhibition. The trifluoromethyl group in the target compound may instead improve membrane permeability or binding to non-agrochemical targets .
Metsulfuron Methyl Ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
- Substituents : Sulfonylurea bridge connecting a methyl-substituted triazine ring to a benzoate ester.
- Functional Groups : Sulfonylurea, triazine, and ester moieties.
- Use : Herbicide inhibiting acetolactate synthase (ALS).
- Key Differences : The target compound lacks the sulfonylurea and triazine groups critical for ALS inhibition, suggesting divergent applications. Its simpler structure may prioritize stability over broad-spectrum herbicidal activity .
Compound D7 (from )
- Substituents : Complex purine-piperazine scaffold with a methanesulfonamide group.
- Functional Groups: Adenosine analog with lipophilic and hydrogen-bonding motifs.
- Use : Antimicrobial agent targeting Mycobacterium tuberculosis.
- Key Differences : The target compound’s compact fluorinated aromatic system contrasts with D7’s bulky purine core, highlighting how sulfonamide derivatives can be tailored for diverse biological targets .
Comparative Data Table
Key Research Findings
Steric and Lipophilic Considerations : The 2-fluoro and 6-trifluoromethyl substituents may create a steric and hydrophobic profile distinct from sulfentrazone’s triazole or metsulfuron’s triazine systems. This could favor interactions with hydrophobic enzyme pockets or improve blood-brain barrier penetration in drug contexts .
Synthetic Feasibility: and suggest that fluorinated phenyl precursors (e.g., 2'-fluoro-6'-(trifluoromethyl)acetophenone) are synthetically accessible, supporting the feasibility of deriving the target compound via sulfonylation or amidation reactions .
Q & A
Q. What are the optimal synthetic routes for [2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide?
- Methodological Answer : The synthesis typically involves functionalizing a benzene ring with fluorine and trifluoromethyl groups, followed by sulfonamide formation. A common approach starts with 2-fluoro-6-(trifluoromethyl)benzyl chloride, which undergoes nucleophilic substitution with methanesulfonamide under basic conditions (e.g., using NaH in THF). Reaction optimization includes controlling temperature (0–25°C) and stoichiometry to minimize side products like over-alkylation . Table 1 : Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | Methanesulfonamide, NaH, THF | 65–75 | |
| Purification | Column chromatography (SiO₂, hexane/EtOAc) | >95% purity |
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. For example, the ¹⁹F NMR spectrum will show distinct peaks for the fluorine at C2 (–110 to –120 ppm) and the trifluoromethyl group (–60 to –70 ppm). X-ray crystallography is recommended for absolute configuration verification, particularly if the compound is used in asymmetric synthesis or receptor-binding studies .
Q. What solvents and conditions are suitable for studying its reactivity?
- Methodological Answer : The compound is stable in polar aprotic solvents (e.g., DMF, DMSO) but may hydrolyze in aqueous acidic/basic conditions. For nucleophilic substitution reactions, use anhydrous THF or dichloromethane with catalytic bases like triethylamine .
Advanced Research Questions
Q. How can computational docking studies predict its interactions with biological targets (e.g., TRPV1 receptors)?
- Methodological Answer : Use Glide XP scoring (Schrödinger Suite) to model binding affinities. The trifluoromethyl and sulfonamide groups are critical for hydrophobic enclosure and hydrogen bonding. For example, in TRPV1 studies ( ), the sulfonamide moiety forms hydrogen bonds with Asn652, while the trifluoromethyl group interacts with hydrophobic residues like Leu668. Validate docking results with competitive binding assays using radiolabeled ligands (e.g., [³H]-resiniferatoxin) .
Q. How to resolve contradictions in observed vs. predicted biological activity?
- Methodological Answer : Discrepancies may arise from off-target effects or stereochemical mismatches. Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing fluorine with chlorine or varying sulfonamide substituents). Use kinetic solubility assays and metabolic stability tests (e.g., liver microsomes) to rule out pharmacokinetic interference .
Q. What strategies mitigate impurities during large-scale synthesis?
- Methodological Answer : Common impurities include unreacted benzyl chloride or over-sulfonated byproducts. Employ HPLC-MS for real-time monitoring and optimize quenching steps (e.g., aqueous NaHCO₃ washes). For industrial-grade purity (>99%), use crystallization in ethanol/water mixtures or simulated moving bed (SMB) chromatography .
Q. How does the compound’s electronic profile influence its pharmacological applications?
- Methodological Answer : The electron-withdrawing fluorine and trifluoromethyl groups enhance metabolic stability and membrane permeability. DFT calculations (B3LYP/6-311+G(d,p)) reveal a low LUMO energy (–1.2 eV), suggesting reactivity toward electrophilic targets. Compare with analogs lacking fluorine to assess bioactivity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
